REACTION_CXSMILES
|
C(OC(N[C@@H](C)C[N:11]1[C:19]2[C:14](=[CH:15][CH:16]=[C:17]3OCC[C:18]3=2)[C:13]([CH2:23][CH3:24])=[CH:12]1)=O)(C)(C)C.C([BH3-])#N.[Na+].[OH-:30].[NH4+:31]>C(O)(=O)C.ClCCl>[CH:17]1[C:16]([OH:30])=[CH:15][C:14]2[C:13]([CH2:23][CH2:24][NH2:31])=[CH:12][NH:11][C:19]=2[CH:18]=1 |f:1.2,3.4|
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Name
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3R
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Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
(2′S, 3S)-1-[2-(tert-Butoxycarbonylamino)propyl]-3-ethyl-2,3,7,8-tetrahydrofuro[2,3-g]indoles
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Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
(S)-1-[2-(tert-butoxycarbonylamino)propyl]-3-ethyl-7,8-dihydrofuro[2,3-g]indole
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Quantity
|
209 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N[C@H](CN1C=C(C2=CC=C3C(=C12)CCO3)CC)C
|
Name
|
|
Quantity
|
130 mg
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
CHCH3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
crude products
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added portionwise (to pH 9–10)
|
Type
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EXTRACTION
|
Details
|
The mixture was extracted with chloroform (3×40 mL)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with brine (40 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford the crude products (228 mg, 109%)
|
Type
|
ADDITION
|
Details
|
as a 2:1 mixture of diastereoisomers [
|
Type
|
CUSTOM
|
Details
|
were separated into the constituent single diastereomers by repeat injection (50 μL injections) onto a semi-preparative chiral HPLC column [ChiralCel OD, hexane-2-propanol (95:5), 3 mL/min, 210 nm]
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Name
|
|
Type
|
product
|
Smiles
|
C1=CC2=C(C=C1O)C(=CN2)CCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 95 mg | |
YIELD: PERCENTYIELD | 45% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |